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Compound of Interest

Compound Name: Batefenterol Succinate

Cat. No.: B1667761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Batefenterol succinate is a novel, inhaled long-acting dual-pharmacology molecule that

functions as both a muscarinic antagonist and a β2-adrenergic agonist (MABA). This unique

profile offers the potential for enhanced bronchodilation in patients with chronic obstructive

pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle

contraction and relaxation. This guide provides a comparative overview of the experimental

findings for Batefenterol succinate against other inhaled therapies for COPD, supported by

available preclinical and clinical data.

Preclinical Pharmacology: Head-to-Head
Comparison
The preclinical profile of Batefenterol demonstrates potent activity at both muscarinic and β2-

adrenergic receptors. The following tables summarize key in vitro and in vivo preclinical data

for Batefenterol and selected comparators.

Table 1: In Vitro Receptor Binding and Functional Potency
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Compound Target Parameter Value

Batefenterol Human M2 Receptor Ki 1.4 nM

Human M3 Receptor Ki 1.3 nM

Human β2-

Adrenoceptor
Ki 3.7 nM

Human β2-

Adrenoceptor

EC50 (cAMP

stimulation)
0.29 nM

Guinea Pig Trachea

(M3 antagonism)
EC50 50 nM

Guinea Pig Trachea

(β2 agonism)
EC50 25 nM

CHF-6366 (MABA)
M3 Muscarinic

Receptor
pKi 10.4

β2-Adrenergic

Receptor
pKi 11.4

Revefenacin (LAMA) Human M3 Receptor pKi 9.0

Human M2 Receptor pKi 8.2

Table 2: In Vivo Bronchoprotection in Guinea Pig Models

Compound Model Endpoint Result

Batefenterol
Acetylcholine-induced

bronchoconstriction

Inhibition of

bronchoconstriction

Significant and long-

lasting

bronchoprotective

effects for up to 7

days

CHF-6366
Acetylcholine-induced

bronchoconstriction

Inhibition of

bronchoconstriction

Dose-dependent

inhibition of

bronchoconstriction

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Efficacy and Safety: A Comparative
Overview
Clinical trials have evaluated the efficacy and safety of Batefenterol in patients with moderate to

severe COPD. The primary endpoint in many of these studies is the change from baseline in

forced expiratory volume in one second (FEV1).

Table 3: Clinical Efficacy - Improvement in Trough FEV1 (mL) vs. Placebo
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Compound/Dose Trial Duration

Mean Change from
Baseline in Trough
FEV1 (mL) vs.
Placebo

Batefenterol 37.5 µg
Phase IIb

(NCT02570165)
42 Days 182.2[1][2]

Batefenterol 75 µg
Phase IIb

(NCT02570165)
42 Days 191.1[1][2]

Batefenterol 150 µg
Phase IIb

(NCT02570165)
42 Days 211.0[1][2]

Batefenterol 300 µg
Phase IIb

(NCT02570165)
42 Days 244.8[1][2]

Batefenterol 600 µg
Phase IIb

(NCT02570165)
42 Days 235.3[1][2]

Umeclidinium/Vilanter

ol 62.5/25 µg

Phase IIb

(NCT02570165)
42 Days 243.0[1]

Navafenterol 400 µg
Phase I

(NCT02573155)
Single Dose 111[3]

Navafenterol 1800 µg
Phase I

(NCT02573155)
Single Dose 210[3]

Revefenacin 88 µg Phase III (Pooled) 12 Weeks 118

Revefenacin 175 µg Phase III (Pooled) 12 Weeks 145

Glycopyrrolate/Formot

erol 18/9.6 µg
PINNACLE-1 24 Weeks 150

Glycopyrrolate/Formot

erol 18/9.6 µg
PINNACLE-2 24 Weeks 103

Table 4: Safety Profile - Common Adverse Events
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Compound Trial
Common Adverse Events
(≥2% and more frequent
than placebo)

Batefenterol Phase IIb (NCT02570165)
Dysgeusia, diarrhea,

nasopharyngitis, cough[4]

Navafenterol Phase I (NCT02573155) Headache, nasopharyngitis[3]

Revefenacin Phase III

Cough, nasopharyngitis,

headache, hypertension,

dyspnea

Umeclidinium/Vilanterol Various

Nasopharyngitis, upper

respiratory tract infection,

headache, cough

Glycopyrrolate/Formoterol PINNACLE trials
Dyspnea, nasopharyngitis,

cough, urinary tract infection

Experimental Protocols
In Vitro Radioligand Binding Assays (General Protocol)
Receptor binding affinities are determined using radioligand binding assays with membranes

prepared from cells expressing the target receptor (e.g., human M2, M3, or β2 receptors). A

fixed concentration of a specific radioligand is incubated with the cell membranes in the

presence of varying concentrations of the test compound. Non-specific binding is determined in

the presence of a high concentration of an unlabeled competing ligand. After incubation, the

membranes are harvested, and the amount of bound radioactivity is quantified. The inhibition

constant (Ki) is then calculated from the IC50 value (the concentration of the test compound

that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Bronchoprotection in Guinea Pigs (General
Protocol)
Male Dunkin-Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for

mechanical ventilation. Bronchoconstriction is induced by an intravenous challenge with a

contractile agent such as acetylcholine or histamine. The change in airway pressure is
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measured as an index of bronchoconstriction. Test compounds are administered, typically via

inhalation or intratracheal instillation, at various time points before the bronchoconstrictor

challenge. The ability of the test compound to inhibit the increase in airway pressure is

quantified and expressed as a percentage of the maximal possible inhibition.

Phase IIb Dose-Finding Clinical Trial for Batefenterol
(NCT02570165)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in

patients with moderate to severe COPD.[5][6]

Patient Population: Patients aged ≥40 years with a diagnosis of COPD, a smoking history of

≥10 pack-years, and a post-bronchodilator FEV1/FVC ratio <0.70 and a post-bronchodilator

FEV1 of ≥30% and ≤70% of predicted normal.[6]

Interventions: Patients were randomized to receive one of five doses of Batefenterol (37.5,

75, 150, 300, or 600 µg), umeclidinium/vilanterol (62.5/25 µg), or placebo, administered once

daily via a dry powder inhaler for 42 days.[5][6]

Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose

on Day 42.[6][7]

Secondary Endpoints: Change from baseline in trough FEV1 on Day 42, safety, and

tolerability.[6][7]

Visualizing the Science
Signaling Pathway of a MABA
The dual action of a Muscarinic Antagonist and β2-Agonist (MABA) like Batefenterol is

illustrated in the signaling pathway below.
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Caption: Signaling pathway of a MABA in airway smooth muscle.

Typical COPD Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-

controlled clinical trial in COPD.
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Caption: Workflow of a typical COPD clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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